![molecular formula C23H28F2N6O6S B565874 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)- CAS No. 274693-39-9](/img/structure/B565874.png)

1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-

Overview

Description

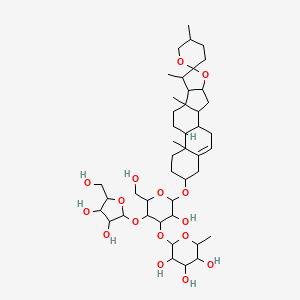

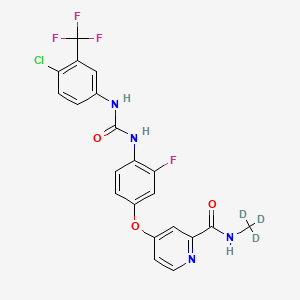

1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-, also known as 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-, is a useful research compound. Its molecular formula is C23H28F2N6O6S and its molecular weight is 554.57. The purity is usually 95%.

BenchChem offers high-quality 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

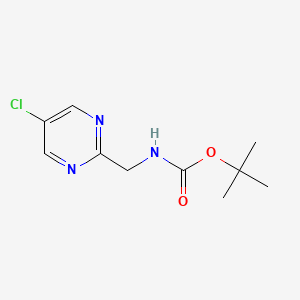

Identification and Characterization in Pharmaceutical Compounds

The compound, as part of the ticagrelor structure, has been identified in the process of pharmaceutical analysis. Kumar et al. (2016) in their study identified process-related impurities in ticagrelor, where the compound was one of the unknown impurities isolated and structurally characterized using various analytical techniques like HPLC, LC/ESI-MS(n), NMR. This research highlights the importance of the compound in understanding and controlling the quality of pharmaceutical products (Kumar et al., 2016).

Metabolic Pathways in Drug Research

In drug metabolism studies, the compound's role is evident in understanding the metabolic pathways of drugs like ticagrelor. Teng et al. (2010) investigated the absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects, where the compound played a role in the formation of major metabolites. Such studies are crucial for determining the pharmacokinetics of drugs in human subjects (Teng et al., 2010).

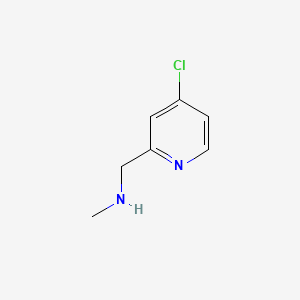

Role in Antifungal Drug Development

The compound is also significant in the development of antifungal agents. Tasaka et al. (1997) synthesized various stereoisomers of an antifungal agent, where the compound's structure played a pivotal role in determining the potency and selectivity of the antifungal activity. This emphasizes its role in the design and synthesis of new pharmacological agents (Tasaka et al., 1997).

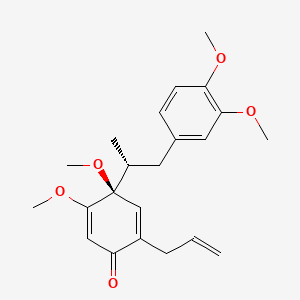

Use in Chemical Synthesis and Structural Analysis

The compound finds application in the field of chemical synthesis and structural analysis. Pryadeina et al. (2008) discussed the ring-chain isomerism of certain compounds, highlighting the versatility of the compound's structure in chemical reactions and its potential use in synthesizing novel compounds (Pryadeina et al., 2008).

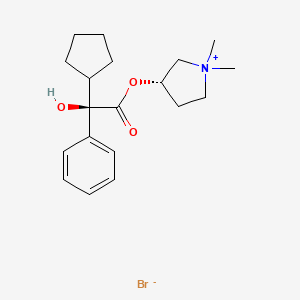

Application in Synthesis of Heterocyclic Compounds

Its structure is utilized in the synthesis of heterocyclic compounds, which are fundamental in medicinal chemistry. Bari et al. (2005) demonstrated its use in the synthesis of pyrimidine acyclo-C-nucleosides, showcasing the compound's utility in creating complex molecules with potential biological activities (Bari et al., 2005).

Mechanism of Action

Target of Action

Ticagrelor Sulfone, also known as “1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-”, primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

Ticagrelor Sulfone acts as a P2Y12 receptor antagonist . It binds to the P2Y12 receptor in a reversible and noncompetitive manner, preventing the activation of the receptor by adenosine diphosphate (ADP) . This inhibition prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Ticagrelor Sulfone is the platelet activation pathway . By inhibiting the P2Y12 receptor, Ticagrelor Sulfone prevents the activation of the GPIIb/IIIa receptor complex, a key player in platelet aggregation . Additionally, Ticagrelor Sulfone has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system .

Pharmacokinetics

Ticagrelor Sulfone is rapidly absorbed by the body after oral administration . It exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . Recent studies report that no dose adjustment for Ticagrelor is required on the basis of age, gender, ethnicity, severe renal impairment or mild hepatic impairment .

Result of Action

The primary result of Ticagrelor Sulfone’s action is the reduction of platelet aggregation , which in turn reduces the risk of thrombotic events such as myocardial infarction and stroke . It has been indicated to reduce the risk of cardiovascular death, myocardial infarction, and stroke in patients with acute coronary syndrome or a history of myocardial infarction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ticagrelor Sulfone. According to an environmental risk assessment, Ticagrelor Sulfone is water soluble and hydrolytically stable . In the natural environment, Ticagrelor Sulfone is expected to partition into aquatic sediments and undergo significant degradation .

Biochemical Analysis

Biochemical Properties

Ticagrelor Sulfone inhibits the P2Y12 receptor, a key player in platelet aggregation . It binds to the P2Y12 receptor in a reversible manner, unlike other antiplatelet agents . This unique property allows Ticagrelor Sulfone to exert a rapid and potent antiplatelet effect . It interacts with enzymes such as CYP3A4 during its metabolism .

Cellular Effects

Ticagrelor Sulfone has significant effects on various cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardioprotective effects . It can also cause adverse reactions such as bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura .

Molecular Mechanism

Ticagrelor Sulfone exerts its effects at the molecular level by binding to the P2Y12 receptor . This binding inhibits the receptor signaling and subsequent platelet activation . Moreover, it does not require metabolic activation to exert its antiplatelet action .

Temporal Effects in Laboratory Settings

Ticagrelor Sulfone exhibits a rapid onset of action . Over time, it continues to inhibit platelet aggregation and enhance adenosine function

Dosage Effects in Animal Models

In animal models, the effects of Ticagrelor Sulfone vary with different dosages . High doses of Ticagrelor Sulfone have been shown to augment reactive hyperemia after left anterior descending (LAD) occlusion .

Metabolic Pathways

Ticagrelor Sulfone is extensively metabolized by hepatic CYP3A enzymes . AR-C124910XX is its only active metabolite . The metabolism of Ticagrelor Sulfone is a crucial aspect of its pharmacokinetic profile .

Transport and Distribution

Ticagrelor Sulfone is highly bound to plasma proteins and largely restricted to the plasma space . Its absolute bioavailability is estimated at 36%, and the steady-state volume of distribution is 88 L .

Subcellular Localization

Given its mechanism of action, it is likely to be found where the P2Y12 receptors are located, primarily on the platelet plasma membrane .

Properties

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDWQLSHMNMZAJ-FNOIDJSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274693-39-9 | |

| Record name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24EPU8S2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)